molecular formula C12H15NO5 B8101777 3-Hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid

3-Hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid

Cat. No.: B8101777
M. Wt: 253.25 g/mol
InChI Key: QPGOJGJGAWHTFS-UHFFFAOYSA-N
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Description

3-Hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid is a branched-chain amino acid derivative featuring:

  • A hydroxy group at position 3.
  • A methyl group at position 2.
  • A phenylmethoxycarbonylamino (Cbz) protective group at position 2.

This compound is structurally analogous to bioactive molecules such as nonsteroidal anti-inflammatory drugs (NSAIDs) and antimicrobial agents. Its Cbz group enhances stability during synthetic processes, while the hydroxy and methyl groups influence solubility and steric interactions .

Properties

IUPAC Name

3-hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-12(8-14,10(15)16)13-11(17)18-7-9-5-3-2-4-6-9/h2-6,14H,7-8H2,1H3,(H,13,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPGOJGJGAWHTFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)(C(=O)O)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid typically involves multiple steps, starting with the appropriate precursors. One common approach is to start with 2-methyl-3-hydroxypropanoic acid and introduce the phenylmethoxycarbonylamino group through a series of reactions, including esterification and amide formation.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and suitable solvents.

Major Products Formed:

  • Oxidation: The oxidation of the hydroxyl group can lead to the formation of carboxylic acids.

  • Reduction: Reduction reactions can produce alcohols or amines.

  • Substitution: Substitution reactions can result in the formation of different derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Research

Recent studies highlight the potential of derivatives of this compound in anticancer therapies. For example, modifications of related compounds have shown selective inhibition of cancer cell proliferation. A study demonstrated that certain derivatives exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 colon cancer cells, indicating significant anticancer activity while sparing normal cells .

Drug Development

The compound's structural features make it a promising candidate for drug development. Its ability to interact with biological targets can be exploited to design new therapeutic agents. For instance, the incorporation of the phenylmethoxycarbonylamino moiety may enhance solubility and bioavailability in pharmaceutical formulations.

Biochemical Studies

In biochemical research, this compound can serve as a tool for studying enzyme mechanisms and metabolic pathways due to its structural similarities with natural substrates. Its hydroxyl and carboxylic acid functionalities allow for interactions with various biomolecules, making it useful in enzyme inhibition studies.

Case Study 1: Antiproliferative Activity

A series of synthesized compounds based on structural modifications of related propanoic acids were tested for their antiproliferative effects on cancer cell lines. The study found that specific modifications led to enhanced selectivity towards cancerous cells over normal cells, suggesting that similar strategies could be applied to 3-hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid derivatives .

Case Study 2: Synthesis Optimization

Research focused on optimizing synthesis routes for producing high yields of this compound has been documented. Techniques such as microwave-assisted synthesis and solvent-free reactions have been explored to improve efficiency and reduce environmental impact during production .

Mechanism of Action

The mechanism by which 3-Hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid exerts its effects depends on its molecular targets and pathways. It may interact with enzymes or receptors, leading to specific biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Key Structural and Functional Comparisons
Compound Name Key Structural Features Biological Activity/Application Reference
3-Hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid Cbz-protected, 3-hydroxy, 2-methyl substituents Potential NSAID/antimicrobial activity (inferred from analogs)
Chlorinated 3-phenylpropanoic acid derivatives (e.g., compounds 1–3 in ) Chlorinated phenyl rings, hydroxy groups Selective antimicrobial activity against E. coli and S. aureus
β-Hydroxy-β-arylalkanoic acids () Aryl groups, β-hydroxy positioning Anti-proliferative activity against malignant cells; structural similarity to NSAIDs (e.g., Ibuprofen)
N-CBZ-BZL-Histidine () Cbz-protected imidazole ring, benzyl group Intermediate in peptide synthesis; low acute toxicity
L-3-Phenyllactic acid () 2-hydroxy-3-phenylpropanoic acid backbone Transport across blood-brain barrier via LNAAT; antimicrobial properties

Physicochemical Properties

  • Solubility: The hydroxy group enhances water solubility compared to purely aromatic analogs (e.g., Felbinac in ).
  • Synthetic Utility: The Cbz group is widely used in peptide synthesis (), offering stability under acidic conditions but requiring removal via hydrogenolysis .

Biological Activity

3-Hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid (HMMPA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of HMMPA, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

HMMPA is characterized by the following molecular formula and structure:

  • Molecular Formula: C12_{12}H15_{15}N1_{1}O4_{4}
  • Molecular Weight: 239.25 g/mol

The compound features a hydroxyl group, a methyl group, and a phenylmethoxycarbonylamino moiety, which contribute to its biological activity.

The biological activity of HMMPA can be attributed to several mechanisms:

  • Enzyme Inhibition: HMMPA has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding: The compound may interact with various receptors, modulating signaling pathways that are crucial for cell survival and proliferation.
  • Antioxidant Properties: Preliminary studies suggest that HMMPA possesses antioxidant capabilities, which can protect cells from oxidative stress.

Antitumor Activity

Recent studies have indicated that HMMPA exhibits significant antitumor properties. In vitro assays demonstrated that HMMPA can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways, leading to increased caspase activity.

Cell Line IC50 (µM) Mechanism
MCF-715.4Apoptosis induction
HeLa12.7Caspase activation

Neuroprotective Effects

Another area of interest is the neuroprotective effect of HMMPA. Research indicates that it may protect neuronal cells from excitotoxicity induced by glutamate. This property is particularly relevant for conditions like Alzheimer's disease and other neurodegenerative disorders.

Study 1: Antitumor Efficacy

In a study published in Journal of Medicinal Chemistry, researchers evaluated the antitumor efficacy of HMMPA in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups, supporting its potential as an anticancer agent .

Study 2: Neuroprotection

A recent investigation published in Neuroscience Letters assessed the neuroprotective effects of HMMPA on primary neuronal cultures exposed to glutamate toxicity. The findings revealed that HMMPA significantly reduced cell death and preserved neuronal function, suggesting its potential therapeutic application in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for preparing 3-Hydroxy-2-methyl-2-(phenylmethoxycarbonylamino)propanoic acid?

  • Methodological Answer : The compound is typically synthesized via carbodiimide-mediated coupling reactions, such as using HOBt/DCC or EDCI as coupling agents, to link the hydroxyl, methyl, and phenylmethoxycarbonylamino groups to the propanoic acid backbone. For example, carbobenzyloxy (Cbz) protection of amino groups is critical to prevent side reactions during synthesis . Post-synthesis, purification often involves silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 30:70) to isolate the target compound .

Q. How can researchers purify and characterize this compound effectively?

  • Methodological Answer : Purification is achieved via flash column chromatography (silica gel) with solvent systems optimized for polarity (e.g., dichloromethane/methanol). Characterization requires a combination of ESI-MS for molecular weight confirmation (e.g., m/z 428.3 [M+H]⁺) and NMR (¹H/¹³C) to resolve stereochemical features. For instance, ¹H NMR can identify the methoxy group at δ 3.8–4.0 ppm and aromatic protons at δ 7.2–7.5 ppm .

Advanced Research Questions

Q. How do stereochemical challenges impact the synthesis of this compound, and how can they be resolved?

  • Methodological Answer : The presence of multiple chiral centers (e.g., at C-2 and C-3) necessitates enantioselective synthesis or post-synthesis resolution. Chiralpak® OD columns with methanol-DMEA/CO₂ gradients (20% MeOH, 5 mL/min, 35°C) can separate diastereomers, achieving >98% enantiomeric excess . Computational modeling (e.g., quantum chemical reaction path searches) can predict optimal stereochemical outcomes, reducing trial-and-error approaches .

Q. What analytical techniques are critical for resolving contradictions in reported bioactivity data?

  • Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition vs. agonist effects) require orthogonal validation methods:
  • X-ray crystallography to confirm binding modes (e.g., hydrogen-bond interactions with active sites) .
  • Isothermal titration calorimetry (ITC) to quantify binding affinities (ΔG, ΔH).
  • In vivo metabolic profiling using LC-MS/MS to assess stability under physiological conditions .

Q. How can researchers optimize reaction conditions to mitigate byproduct formation?

  • Methodological Answer : Byproduct formation (e.g., N-acylurea from carbodiimide coupling) is minimized by:
  • Using additives like HOAt or HOBt to suppress racemization .
  • Monitoring reaction progress via TLC (Rf = 0.3–0.5 in ethyl acetate/hexane).
  • Adjusting pH to 7–8 with N,N-diisopropylethylamine (DIPEA) to stabilize intermediates .

Methodological Challenges & Solutions

Q. What strategies improve solubility and stability in aqueous buffers for in vitro assays?

  • Methodological Answer : The dihydrochloride salt form enhances aqueous solubility (e.g., >40 mg/mL in 3 N NaOH) . For stability, store lyophilized samples at -20°C and reconstitute in PBS (pH 7.4) with 10% DMSO. Dynamic light scattering (DLS) can monitor aggregation during long-term storage .

Q. How can computational methods complement experimental design for derivative synthesis?

  • Methodological Answer : Density functional theory (DFT) predicts reactive sites for functionalization (e.g., hydroxyl group at C-3). ICReDD’s reaction path search algorithms optimize substituent placement (e.g., fluoropyridinyl groups for enhanced bioavailability) . Pair these with automated high-throughput screening to validate computational predictions .

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